2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide
Description
This compound features a 1H-indol-3-yl core linked to an acetamide backbone, with a 4-methylbenzenesulfonylcarbamoyl substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in modulating protein-protein interactions or enzyme activity .
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-6-8-14(9-7-12)27(25,26)22-18(24)21-20-17(23)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRQSUBQMYQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including protein kinases and enzymes, modulating their activity. The sulfonylurea group can interact with ion channels, particularly potassium channels, influencing cellular processes such as insulin secretion .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s 4-methylbenzenesulfonylcarbamoyl group distinguishes it from analogs with halogens (e.g., 10j’s 3-chloro-4-fluorophenyl) or heterocycles (e.g., KCH-1521’s benzo[d][1,3]dioxol-5-yloxy) . Electron-withdrawing groups (e.g., cyanophenylsulfonyl in compound 39) increase polarity but may reduce membrane permeability compared to the target’s methyl group .
Synthetic Routes: The target compound’s sulfonylcarbamoyl group likely derives from coupling reactions similar to those in , where diazonium salts react with cyanoacetanilides . However, analogs like 10j–10m are synthesized via EDCI/HOBt-mediated amidation, emphasizing divergent methodologies .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
*Estimated using fragment-based methods.
- The target compound’s methylbenzenesulfonyl group balances lipophilicity (LogP ~2.8) and moderate solubility, contrasting with highly polar derivatives (e.g., cyanoacetamide in ) or highly lipophilic analogs (e.g., octyloxy-substituted compound 12) .
Biological Activity
Overview
2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide is a complex organic compound notable for its indole moiety and sulfonylurea group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 386.44 g/mol
- IUPAC Name : 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Kinases : The indole moiety may modulate the activity of protein kinases, which are crucial in cell signaling pathways.
- Ion Channels : The sulfonylurea group interacts with potassium channels, influencing cellular processes such as insulin secretion and neuronal excitability.
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed selective inhibition of cancer cell proliferation. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known for their ability to combat bacterial infections.
Research Findings :
In vitro studies revealed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole-3-acetic acid | Plant growth regulator with auxin-like effects |
| Sulfonylurea derivatives | Sulfonylurea | Antidiabetic properties through insulin secretion modulation |
| 5-Fluoroindole | 5-Fluoroindole | Anticancer activity through apoptosis induction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-indol-3-yl)-N-{[(4-methylbenzenesulfonyl)carbamoyl]amino}acetamide, and what critical reaction conditions must be controlled?
- Answer: The synthesis typically involves:
- Step 1: Formation of the indole core via cyclization of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Step 2: Sulfonylation of the indole nitrogen using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 3: Coupling the sulfonamide group with a carbamoyl urea linker via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .
- Key conditions: Temperature (<10°C for sulfonylation), solvent polarity (DCM or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride:indole).
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- Answer:
- NMR (¹H and ¹³C): Assign peaks for indole protons (δ 7.1–7.4 ppm), sulfonyl groups (δ 2.4 ppm for methyl), and carbamoyl NH (δ 8.2–8.5 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass.
- HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. How is the compound initially screened for biological activity, and what assays are prioritized?
- Answer:
- In vitro cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition: Fluorescence-based assays targeting kinases (e.g., Bcl-2/Mcl-1) or proteases linked to apoptosis .
- Solubility/stability: Kinetic solubility in PBS and simulated gastric fluid (pH 2–7.4) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Answer:
- Pharmacokinetic profiling: Measure bioavailability (%F) via LC-MS/MS after oral/intravenous administration in rodents.
- Metabolite identification: Use liver microsomes or hepatocytes to detect phase I/II metabolites that may deactivate the compound in vivo .
- Tissue distribution: Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. plasma .
Q. What strategies optimize the compound’s selectivity for cancer-specific molecular targets (e.g., Bcl-2/Mcl-1) while minimizing off-target effects?
- Answer:
- Structure-activity relationship (SAR): Synthesize analogs with modified indole substituents (e.g., halogenation at C5) or sulfonamide linkers to enhance binding pocket interactions .
- Computational docking: Use Schrödinger Suite or AutoDock to model interactions with Bcl-2’s hydrophobic groove, prioritizing derivatives with ΔG < -9 kcal/mol .
- Selectivity screening: Profile against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Q. What experimental approaches validate the compound’s mechanism of action when initial pathway analyses yield conflicting results?
- Answer:
- CRISPR-Cas9 knockout: Generate cell lines lacking suspected targets (e.g., Bcl-2) to confirm on-target apoptosis induction .
- Transcriptomics/proteomics: Compare RNA-seq and LC-MS/MS data from treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB, PI3K/AKT) .
- Biomarker validation: Quantify caspase-3/7 activation and cytochrome c release via ELISA or flow cytometry .
Q. How can researchers improve the compound’s metabolic stability without compromising potency?
- Answer:
- Isotere replacement: Substitute labile groups (e.g., ester → amide) to reduce CYP450-mediated oxidation .
- Deuterium incorporation: Replace hydrogen with deuterium at metabolic hotspots (e.g., benzylic positions) to slow clearance .
- Prodrug design: Mask polar groups (e.g., carbamoyl) with enzymatically cleavable moieties (e.g., esterase-sensitive) .
Methodological Notes
- Contradictions in synthesis protocols: Variations in sulfonylation conditions (e.g., solvent, temperature) between studies suggest iterative optimization is required for specific analogs.
- Data validation: Cross-reference NMR/HRMS data with PubChem records (e.g., CID 1044232 for related indole derivatives) to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
